molecular formula C35H35FN6O3 B611973 6-Cyclopropyl-8-fluoro-2-[2-(hydroxymethyl)-3-[1-methyl-5-[[5-(4-methylpiperazin-1-yl)pyridin-2-yl]amino]-6-oxopyridin-3-yl]phenyl]isoquinolin-1-one CAS No. 1242156-23-5

6-Cyclopropyl-8-fluoro-2-[2-(hydroxymethyl)-3-[1-methyl-5-[[5-(4-methylpiperazin-1-yl)pyridin-2-yl]amino]-6-oxopyridin-3-yl]phenyl]isoquinolin-1-one

Cat. No. B611973
M. Wt: 606.69
InChI Key: ZTUJNJAKTLHBEX-UHFFFAOYSA-N
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Description

The compound “6-Cyclopropyl-8-fluoro-2-[2-(hydroxymethyl)-3-[1-methyl-5-[[5-(4-methylpiperazin-1-yl)pyridin-2-yl]amino]-6-oxopyridin-3-yl]phenyl]isoquinolin-1-one” is a complex organic molecule. Its molecular formula is C12H10FNO .


Molecular Structure Analysis

The molecular structure of this compound is complex, with several functional groups including a cyclopropyl group, a fluoro group, a hydroxymethyl group, a methyl group, an amino group, and an oxo group .


Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 431.1±45.0 °C and a predicted density of 1.317±0.06 g/cm3 . Its pKa is predicted to be 11.82±0.20 .

Scientific Research Applications

Synthesis and Structural Studies

  • Synthetic Methodologies : Studies have focused on synthetic methodologies related to compounds with structural similarities to the queried chemical, providing insights into potential pathways for its synthesis. Rádl (1997) described synthetic approaches connected with the preparation of similar fluoroquinolone-based compounds, emphasizing the challenges and successes in their synthesis (Rádl, 1997).

Antimicrobial Applications

  • Antimicrobial Properties : Research has explored the antimicrobial potential of fluoroquinolone-based compounds. Patel and Patel (2010) synthesized and studied the antimicrobial effects of fluoroquinolone-based 4-thiazolidinones, providing evidence of their efficacy against various pathogens (Patel & Patel, 2010). Another study by Patel and Patel (2010) investigated Schiff base and thiazolidinone derivatives of fluoroquinolones for their in vitro antimicrobial properties (Patel & Patel, 2010).

Anticancer Research

  • Potential in Anticancer Therapy : Konovalenko et al. (2022) analyzed the anticancer activity of isoquinoline derivatives, highlighting the influence of heterocyclic substituents on their efficacy. This study suggests the relevance of similar structural components in developing anticancer drugs (Konovalenko et al., 2022).

Anti-Inflammatory Applications

  • Anti-Inflammatory Activities : Sultana et al. (2013) identified certain fluoroquinolone derivatives as potent anti-inflammatory agents. Their research highlighted the structural modification of gatifloxacin, leading to significant immunomodulatory changes (Sultana et al., 2013).

Drug Development and Molecular Interaction

  • In Silico Analysis for Drug Development : An in silico study by Sabbagh and Murad (2015) on novel fluoroquinolones as inhibitors of DNA gyrase in Staphylococcus aureus indicated potential pathways for drug discovery using similar compounds (Sabbagh & Murad, 2015).

Antibacterial and Antitubercular Applications

  • Antibacterial and Antitubercular Potentials : Research by Suresh et al. (2014) on fluoroquinoline derivatives revealed their promising antibacterial and antitubercular activities. Their study provides insights into the potential of similar structures in treating bacterial infections (Suresh et al., 2014).

Antiplasmodial and Antiviral Research

  • Antiplasmodial and Antiviral Properties : Hochegger et al. (2019) synthesized 6-fluoroquinoline derivatives with promising in vitro and in vivo antiplasmodial activity. This research underlines the potential of similar compounds in malaria treatment (Hochegger et al., 2019). Additionally, Ivashchenko et al. (2014) investigated the antiviral activity of fluoroquinoline derivatives, contributing to the understanding of their potential in viral infections treatment (Ivashchenko et al., 2014).

properties

IUPAC Name

6-cyclopropyl-8-fluoro-2-[2-(hydroxymethyl)-3-[1-methyl-5-[[5-(4-methylpiperazin-1-yl)pyridin-2-yl]amino]-6-oxopyridin-3-yl]phenyl]isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H35FN6O3/c1-39-12-14-41(15-13-39)26-8-9-32(37-19-26)38-30-18-25(20-40(2)34(30)44)27-4-3-5-31(28(27)21-43)42-11-10-23-16-24(22-6-7-22)17-29(36)33(23)35(42)45/h3-5,8-11,16-20,22,43H,6-7,12-15,21H2,1-2H3,(H,37,38)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTUJNJAKTLHBEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CN=C(C=C2)NC3=CC(=CN(C3=O)C)C4=C(C(=CC=C4)N5C=CC6=CC(=CC(=C6C5=O)F)C7CC7)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H35FN6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40677215
Record name 6-Cyclopropyl-8-fluoro-2-[2-(hydroxymethyl)-3-(1-methyl-5-{[5-(4-methylpiperazin-1-yl)pyridin-2-yl]amino}-6-oxo-1,6-dihydropyridin-3-yl)phenyl]isoquinolin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40677215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

606.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Cyclopropyl-8-fluoro-2-[2-(hydroxymethyl)-3-[1-methyl-5-[[5-(4-methylpiperazin-1-yl)pyridin-2-yl]amino]-6-oxopyridin-3-yl]phenyl]isoquinolin-1-one

CAS RN

1242156-23-5
Record name 6-Cyclopropyl-8-fluoro-2-[2-(hydroxymethyl)-3-(1-methyl-5-{[5-(4-methylpiperazin-1-yl)pyridin-2-yl]amino}-6-oxo-1,6-dihydropyridin-3-yl)phenyl]isoquinolin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40677215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a 2 L reactor were added 2-(3-chloro-2-(hydroxymethyl)phenyl)-6-cyclopropyl-8-fluoroisoquinolin-1(2H)-one (62.5 g, 0.18 mol), 1-methyl-3-[5-(4-methyl-piperazin-1-yl)-pyridin-2-ylamino]-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyridin-2-one (108 g, 0.25 mol), PCy3 (3.2 g, 11.5 mmol), Pd(OAc)2 (1.27 g, 5.7 mmol) and K2CO3 (54.6 g, 0.38 mol) in order. The reactor was evacuated and backfilled with Nitrogen. This sequence was repeated three times. Then, 20% aqueous 1,4-dioxane (1 L) was added to the reaction mixture. The resulting mixture was heated to 88° C. for gentle reflux and stirred for 1 hr under Nitrogen atmosphere. Additional 7 g of 1-methyl-3-[5-(4-methyl-piperazin-1-yl)-pyridin-2-ylamino]-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyridin-2-one was added to the reaction solution in order to push the reaction to completion. After 2 hr reaction time, bath temperature was down to 70° C., and 600 mL of water was added to the reaction mixture slowly with keeping the temperature above 70° C. The material started to come out with seeding, and the slurry was cooled down to 5° C. Solid material was collected with filtration, and washed with MeOH (300 mL). The crude solid was dissolved with DCM (1.3 L) and MeOH (150 ml) again. Trithiocyanuric acid trisodium salt (100 g) in water (390 mL) was added to the solution, then the resulting mixture was stirred vigorously at ambient temperature for 2 hr and filtered through Celite pad. DCM layer was collected by phase separation, and after adding Activated carbon (22 g), the resulting mixture was stirred additional 2 hr at room temperature, then filtered through a short pad of Celite. The filtrate was heated to distill DCM under an atmosphere of nitrogen, and ethanol was added to replace DCM. The desired product started to crystallize out from ethanol with seeding, and the crystal material was collected by filtration after cooling to 5° C. and washed with cold EtOH. The filter cake was dried under vacuum oven at 70° C. to afford 91.7 g of the title compound (83% isolated yield) as an off-white solid. MS (ESI) 607 (M+H)+. 1H NMR (300 MHz, DMSO-d6) δ ppm 0.82-0.91 (m, 2 H) 1.04-1.14 (m, 2 H) 2.01-2.13 (m, 1 H) 2.20 (s, 3H) 2.38-2.46 (m, 4 H) 2.97-3.09 (m, 4 H) 3.58 (s, 3 H) 4.15-4.36 (m, 2 H) 4.77 (t, J=4.34 Hz, 1 H) 6.59 (dd, J=7.55, 1.89 Hz, 1 H) 6.99 (dd, J=13.60, 1.51 Hz, 1 H) 7.21 (d, J=9.06 Hz, 1 H) 7.26 (d, J=1.51 Hz, 1 H) 7.28-7.38 (m, 4 H) 7.39-7.46 (m, 1 H) 7.48-7.56 (m, 1 H) 7.85 (d, J=3.02 Hz, 1 H) 8.37 (s, 1 H) 8.57 (d, J=2.27 Hz, 1 H).
Name
Quantity
54.6 g
Type
reactant
Reaction Step One
Quantity
1.27 g
Type
catalyst
Reaction Step One
Name
Quantity
3.2 g
Type
catalyst
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step Two
Yield
83%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Cyclopropyl-8-fluoro-2-[2-(hydroxymethyl)-3-[1-methyl-5-[[5-(4-methylpiperazin-1-yl)pyridin-2-yl]amino]-6-oxopyridin-3-yl]phenyl]isoquinolin-1-one
Reactant of Route 2
Reactant of Route 2
6-Cyclopropyl-8-fluoro-2-[2-(hydroxymethyl)-3-[1-methyl-5-[[5-(4-methylpiperazin-1-yl)pyridin-2-yl]amino]-6-oxopyridin-3-yl]phenyl]isoquinolin-1-one
Reactant of Route 3
6-Cyclopropyl-8-fluoro-2-[2-(hydroxymethyl)-3-[1-methyl-5-[[5-(4-methylpiperazin-1-yl)pyridin-2-yl]amino]-6-oxopyridin-3-yl]phenyl]isoquinolin-1-one
Reactant of Route 4
Reactant of Route 4
6-Cyclopropyl-8-fluoro-2-[2-(hydroxymethyl)-3-[1-methyl-5-[[5-(4-methylpiperazin-1-yl)pyridin-2-yl]amino]-6-oxopyridin-3-yl]phenyl]isoquinolin-1-one
Reactant of Route 5
Reactant of Route 5
6-Cyclopropyl-8-fluoro-2-[2-(hydroxymethyl)-3-[1-methyl-5-[[5-(4-methylpiperazin-1-yl)pyridin-2-yl]amino]-6-oxopyridin-3-yl]phenyl]isoquinolin-1-one
Reactant of Route 6
Reactant of Route 6
6-Cyclopropyl-8-fluoro-2-[2-(hydroxymethyl)-3-[1-methyl-5-[[5-(4-methylpiperazin-1-yl)pyridin-2-yl]amino]-6-oxopyridin-3-yl]phenyl]isoquinolin-1-one

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